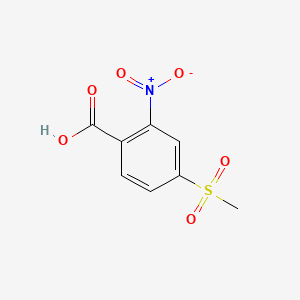

2-Nitro-4-methylsulfonylbenzoic acid

Übersicht

Beschreibung

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a chemical compound that has been synthesized through various methods. It is derived from 2-nitro-4-methylsulfonyltoluene (NMST) and has been the subject of research due to its potential applications and synthesis processes .

Synthesis Analysis

Several studies have focused on the synthesis of NMSBA. One approach involves the oxidation of NMST by oxygen, catalyzed by iron(II) phthalocyanine (FePc) and copper(II) phthalocyanine (CuPc). This method has been optimized to achieve a yield of up to 53% and a conversion rate of 89.3% under specific conditions . Another synthesis route uses nitric acid as the oxidizing agent, resulting in a product yield of 87.2% and a purity exceeding 98.7% . Additionally, a gas-liquid phase oxidation process has been developed, yielding an average product yield of 85% and a purity of 97.1% .

Molecular Structure Analysis

The molecular structure of a related compound, methyl 4-methylsulfonyl-2-nitrobenzoate, has been studied, revealing dihedral angles between the nitro group and the benzene ring, as well as between the carboxylate group and the benzene ring. This structural information provides insight into the molecular conformation and potential reactivity of NMSBA .

Chemical Reactions Analysis

NMSBA is involved in various chemical reactions due to its functional groups. The nitro group, in particular, can participate in redox reactions, as seen in the synthesis of 2-hetarylbenzothiazoles from 2-halonitroarene, methylhetarene, and elemental sulfur . Additionally, the presence of the methylsulfonyl group can influence the reactivity and selectivity of the compound in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of NMSBA are influenced by its molecular structure. The presence of both nitro and methylsulfonyl groups contributes to its reactivity and potential applications. While specific physical properties such as melting point and solubility are not detailed in the provided papers, the synthesis methods suggest that NMSBA is stable under mild conditions and can be obtained in high purity .

Wissenschaftliche Forschungsanwendungen

1. Novel Synthesis Methods

A significant application of NMSBA in scientific research involves the development of novel synthesis methods. For instance, Huang et al. (2017) described a new method to produce NMSBA via the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) using oxygen catalyzed by iron(II) phthalocyanine (FePc) and copper(II) phthalocyanine (CuPc). This method demonstrated high yields and conversion rates under optimized conditions, offering a potential approach for large-scale production of NMSBA (Huang et al., 2017).

Similarly, Long et al. (2016) reported a novel production method of NMSBA from the oxidation of NMST using a homogeneous catalyst system composed of H3PW12O40/Co(II)/Mn(II)/Br. This method was found to significantly influence NMST conversion and NMSBA yield, indicating its effectiveness for NMSBA production (Long et al., 2016).

Wirkmechanismus

Target of Action

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is an important organic chemical intermediate . It is primarily used in the synthesis of the herbicide mesotrione . Mesotrione plays a crucial role in eliminating weed damage in corn fields .

Mode of Action

The synthesis of NMSBA usually involves the selective oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene (NMST) . This process requires strong oxidants and catalysts due to the presence of two strongly electron-withdrawing groups on the benzene ring of NMST .

A highly selective electrochemical oxidation of NMST to NMSBA has been achieved under ambient pressure and temperature by employing molybdate as the catalyst and graphite rod as the anode . DFT calculations demonstrate that molybdate in the form of Mo 2 O 72− can catalyze the oxidation of NMST in acidic media . NMST loses hydrogen from the methyl group, subsequently accepts oxygen, and finally converts into NMSBA .

Biochemical Pathways

The biochemical pathway involved in the synthesis of NMSBA is the oxidation of NMST . This process is catalyzed by molybdate in the form of Mo 2 O 72− . The methyl group of NMST loses a hydrogen atom, accepts an oxygen atom, and finally converts into NMSBA .

Pharmacokinetics

The compound’s solubility in dmso and methanol is reported to be slight , which could potentially impact its bioavailability.

Result of Action

The result of the action of NMSBA is the production of an important intermediate for the synthesis of the herbicide mesotrione . Mesotrione is widely used worldwide due to its low toxicity, high efficiency, and innovative mechanisms .

Action Environment

The synthesis of NMSBA is influenced by various environmental factors. For instance, the selectivity of anodic oxidation of NMST to NMSBA is extremely low in the absence of MoO4 2− . The reaction parameters, such as catalyst dosage, phase transfer catalyst dosage, reactant concentration, electrolyte concentration, cell voltage, and reaction time, need to be optimized to achieve a high selectivity of NMSBA . The process is more safe and environmentally friendly compared to traditional batch oxidation processes .

Safety and Hazards

Zukünftige Richtungen

As NMSBA is a key intermediate in the production of the herbicide mesotrione, the synthesis of NMSBA has attracted much attention due to fast-growing market demands . Therefore, the development of more efficient, safe, and environmentally friendly synthesis methods for NMSBA is a promising future direction .

Eigenschaften

IUPAC Name |

4-methylsulfonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOUABMNRMROSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074639 | |

| Record name | 4-Mesyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-methylsulfonylbenzoic acid | |

CAS RN |

110964-79-9 | |

| Record name | 4-(Methylsulfonyl)-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110964-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110964799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Mesyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfonyl)-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common methods for synthesizing 2-Nitro-4-methylsulfonylbenzoic acid?

A1: NMSBA is primarily synthesized by oxidizing 2-nitro-4-methylsulfonyltoluene (NMST). This can be achieved through various methods, including:

- Air-nitric acid oxidation: This method utilizes air and nitric acid as oxidants. []

- Catalytic oxidation: This approach employs catalysts like cobalt/manganese/bromine systems or phosphotungstic acid loaded on activated carbon to facilitate the oxidation process. [] Research has shown that modifying the activated carbon with zinc chloride solution can enhance the catalytic activity. []

- Electrochemical oxidation: This method uses an electrochemical cell and a molybdate catalyst to drive the oxidation reaction. []

Q2: What are the challenges associated with purifying 2-Nitro-4-methylsulfonylbenzoic acid, and how are they addressed?

A2: Purification of NMSBA is crucial to remove impurities that can impact its further use in synthesizing mesotrione. One effective method involves a multi-step process:

- Dissolving in water and filtration: NMSBA is dissolved in water at a specific pH range (2-10) followed by filtration to remove insoluble impurities. [, ]

- Activated carbon treatment: The aqueous solution can be treated with activated carbon to further eliminate impurities by adsorption. [, ]

- Base hydrolysis: Treatment with a base hydrolyzes unwanted nitro- and dinitro-substituted impurities. []

- Crystallization: The pH of the solution is adjusted to promote crystallization of purified NMSBA upon cooling. [, ]

Q3: Are there alternative purification methods for NMSBA?

A3: Yes, recrystallization using specific solvents is another purification method. Crude NMSBA is dissolved in a solvent at elevated temperatures (30-150°C) and then cooled to precipitate the purified product. []

Q4: How does the presence of competitive adsorbates affect the catalytic activity of H3PMo12O40@C in NMSBA synthesis?

A4: Research indicates that the presence of certain acids during the preparation of the H3PMo12O40@C catalyst can influence its performance in oxidizing NMST to NMSBA. H2SO4, HCl, HNO3, CH3COOH, and H2C2O4 have been shown to improve catalytic activity, likely due to their influence on the dispersion of H3PMo12O40 on the catalyst surface. [] Conversely, the addition of H3PO4 has a negative impact on the catalyst's performance. []

Q5: How is purified 2-Nitro-4-methylsulfonylbenzoic acid utilized in the synthesis of mesotrione?

A5: Purified NMSBA serves as a crucial starting material for mesotrione synthesis. It undergoes the following steps:

- Conversion to acid chloride: NMSBA is converted to its corresponding acid chloride. []

- Reaction with 1,3-dicyclohexanedione: The acid chloride reacts with 1,3-dicyclohexanedione to yield mesotrione. []

Q6: What are the areas of ongoing research related to 2-Nitro-4-methylsulfonylbenzoic acid?

A6: Research continues to explore various aspects of NMSBA, including:

- Green synthesis methods: Researchers are actively investigating more environmentally friendly and sustainable approaches for NMSBA production. []

- Catalyst development: The search for novel and efficient catalysts with enhanced activity and selectivity for NMSBA synthesis is an active area of research. [, ]

- Continuous flow reactor applications: Exploring the use of continuous flow reactors for NMSBA synthesis offers advantages in process control and efficiency. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)